2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide
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Overview
Description
2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a methoxy group, a nicotinoyl group, and an indolinyl group, making it a unique and versatile molecule. Benzamides are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions.
Nicotinoylation: The indole derivative is then reacted with nicotinic acid or its derivatives to introduce the nicotinoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: Investigated for its potential pharmacological properties.
Uniqueness
2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, nicotinoyl, and indolinyl groups contribute to its versatility and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-(pyridine-3-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-28-20-7-3-2-6-18(20)21(26)24-17-9-8-15-10-12-25(19(15)13-17)22(27)16-5-4-11-23-14-16/h2-9,11,13-14H,10,12H2,1H3,(H,24,26) |
InChI Key |
QKRQLESVIVDSLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4=CN=CC=C4)C=C2 |
Origin of Product |
United States |
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